6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid
Overview
Description
“6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .Chemical Reactions Analysis
The trifluoromethyl group plays a significant role in chemical reactions. It has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Fluorescent Probes for Sensing pH and Metal Cations :
- Tanaka et al. (2001) explored benzoxazoles as fluorescent probes, finding that these compounds are sensitive to pH changes and can be used for sensing metal cations like magnesium and zinc (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Antimicrobial Agents Synthesis :
- Vodela et al. (2013) synthesized novel benzoxazole-based 1,3,4-oxadiazoles, investigating their antimicrobial activity against various bacteria (Vodela, Mekala, Danda, & Kodhati, 2013).
- Holla et al. (2005) developed substituted 1,2,3-triazoles with antimicrobial properties, using benzoxazole derivatives as a core structure (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Synthetic Methods and Catalysis :
- Gorepatil et al. (2015) described a method using Samarium(III) triflate as a catalyst for synthesizing benzoxazoles, highlighting its efficiency and use in aqueous media (Gorepatil, Mane, Gorepatil, Gaikwad, & Ingle, 2015).
- Kumar et al. (2005) reported a microwave-assisted, catalyst and solvent-free method for synthesizing 2-substituted benzoxazoles, demonstrating the versatility of this approach (Kumar, Selvam, Kaur, & Chakraborti, 2005).
Drug Design and Bioactive Molecules Study :
- Kabanda and Ebenso (2013) conducted a theoretical study on the structures and energies of benzoxazole–water complexes, providing insights for drug design (Kabanda & Ebenso, 2013).
- Rajasekhar, Maiti, and Chanda (2017) reviewed the synthesis and applications of benzoxazole derivatives, emphasizing their significance in drug discovery and material science (Rajasekhar, Maiti, & Chanda, 2017).
Fluorescent Brighteners for Polyester Fibers :
- Um (2007) discussed the synthesis and properties of benzoxazole-based fluorescent brighteners, specifically for application to polyester fibers (Um, 2007).
properties
IUPAC Name |
6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-16-7(5)8(14)15/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVLFLFYQJSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601203207 | |
Record name | 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601203207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid | |
CAS RN |
1204298-47-4 | |
Record name | 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)-2,1-benzisoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601203207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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